3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE
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Overview
Description
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and a methyl-substituted oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE typically involves the reaction of 5-methyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to yield less oxidized products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazolidine derivatives can be formed.
Oxidation Products: Oxidation typically yields oxazolidinone derivatives.
Reduction Products: Reduction can lead to the formation of less oxidized oxazolidine compounds.
Scientific Research Applications
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one: Similar structure but with a pyridinyl group instead of a methyl group.
2,2-Dichloro-1-(5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone: Contains a furan ring instead of a methyl group.
Uniqueness
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazolidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
104767-34-2 |
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Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.043 |
IUPAC Name |
2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
QOLMMFIIGRMSAP-UHFFFAOYSA-N |
SMILES |
CC1CN(CO1)C(=O)C(Cl)Cl |
Synonyms |
Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI) |
Origin of Product |
United States |
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